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Introduction
AMG2850 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor

Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel

recognized as a key sensor for cold temperatures and cooling agents like menthol and icilin.[4]

[5] Expressed primarily in a subset of primary afferent sensory neurons, TRPM8 is implicated in

various physiological and pathophysiological processes, including cold sensation, pain, and

migraine. These characteristics make TRPM8 a compelling target for therapeutic intervention,

and AMG2850 serves as a critical tool for investigating its function.

These application notes provide detailed protocols for cell-based assays to characterize the

activity of AMG2850 and other potential TRPM8 modulators.

Mechanism of Action and Signaling Pathway
TRPM8 is a polymodal, calcium-permeable cation channel. Its activation by stimuli such as

cold, menthol, or icilin leads to an influx of cations, primarily Ca2+, into the cell. This influx

depolarizes the cell membrane and triggers downstream signaling cascades. In sensory

neurons, this leads to the generation of action potentials that convey temperature and pain

information to the central nervous system. The activation of the phospholipase C (PLC)

pathway and the mitogen-activated protein kinase (MAPK) signaling pathway have also been
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associated with TRPM8 activity. AMG2850 exerts its effect by blocking this channel, thereby

inhibiting the influx of cations and subsequent cellular responses.
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Caption: TRPM8 channel activation by cold or agonists and inhibition by AMG2850.

Quantitative Data Summary
AMG2850 has been characterized in various in vitro assays, demonstrating its potency and

selectivity for the TRPM8 channel. The following table summarizes key quantitative data from

studies using Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 (rTRPM8).
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Assay Type Parameter Agonist
AMG2850
Potency

Selectivity Reference

Luminescenc

e Assay
IC₅₀ Cold (12°C) 41 ± 8 nM

>600-fold vs.

rTRPA1

Luminescenc

e Assay
IC₉₀ Icilin 204 ± 28 nM

>100-fold vs.

rTRPV1,

rTRPV3,

hTRPV4

⁴⁵Ca²⁺

Uptake Assay
IC₅₀ Icilin Not specified -

Data presented as mean ± standard deviation.

Experimental Protocols
The following are detailed protocols for common cell-based assays used to evaluate TRPM8

antagonists like AMG2850.

Luminescence-Based Intracellular Calcium Assay
This assay measures changes in intracellular calcium concentration upon channel activation

using a calcium-sensitive photoprotein, such as aequorin, which emits light in the presence of

Ca²⁺. Coelenterazine is a substrate required for this reaction.

Materials:

CHO cells stably expressing rat TRPM8 (e.g., T-REx™ expression system)

Cell Culture Medium: F-12 Nutrient Mixture, supplemented with appropriate antibiotics and

fetal bovine serum.

Inducing agent (e.g., 0.5 µg/mL tetracycline) if using an inducible expression system

Assay Buffer: F-12 medium containing 30 mM HEPES, pH 7.2

Coelenterazine (e.g., from P.J.K GmbH)
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AMG2850 and other test compounds

TRPM8 agonist: Icilin or cold buffer (12°C Assay Buffer)

96-well or 384-well white, clear-bottom assay plates

Luminometer with injection capabilities (e.g., a CCD camera-based FLASH-luminometer)

Protocol:

Cell Seeding:

If using an inducible system, culture cells with the inducing agent (e.g., tetracycline) for 24-

48 hours prior to the assay to ensure TRPM8 expression.

Trypsinize and resuspend cells in culture medium.

Seed cells into the assay plate at a predetermined optimal density and allow them to

adhere overnight in a CO₂ incubator at 37°C.

Cell Loading:

On the day of the assay, remove the culture medium from the wells.

Add Assay Buffer containing 15 µM coelenterazine to each well.

Incubate the plate for 2 hours at room temperature in the dark to allow for coelenterazine

loading.

Compound Addition:

Prepare serial dilutions of AMG2850 and other test compounds in Assay Buffer.

Using the luminometer's injection system or a multichannel pipette, add the diluted

compounds to the respective wells. For AMG2850, a typical pre-incubation time is 2.5

minutes before agonist addition.

Agonist Addition and Signal Reading:
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Prepare the TRPM8 agonist solution (e.g., 1 µM icilin) in Assay Buffer. If using cold as the

agonist, prepare chilled Assay Buffer (12°C).

Place the plate in the luminometer.

Inject the agonist into the wells and immediately begin measuring luminescence. The

signal is typically recorded over a period of 1-2 minutes.

Data Analysis:

Calculate the antagonist's inhibitory effect by comparing the peak luminescence signal in

compound-treated wells to the signal in control (vehicle-treated) wells.

Plot the percent inhibition against the compound concentration and fit the data to a four-

parameter logistic equation to determine the IC₅₀ value.

Radiometric ⁴⁵Ca²⁺ Uptake Assay
This assay directly measures the influx of calcium by using a radioactive isotope, ⁴⁵Ca²⁺. It

provides a robust and direct measure of channel function.

Materials:

CHO cells stably expressing rat TRPM8

Cell Culture Medium

96-well Scintillation plates (e.g., Cytostar-T plates from Amersham)

Assay Buffer (e.g., F-12 with 30 mM HEPES, pH 7.2)

AMG2850 and other test compounds

TRPM8 agonist (e.g., Icilin)

⁴⁵Ca²⁺ solution (10 µCi/mL final concentration)

Microplate scintillation counter (e.g., MicroBeta Jet from PerkinElmer)
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Protocol:

Cell Seeding:

Seed CHO-rTRPM8 cells into 96-well Cytostar-T plates at a density of approximately

20,000 cells/well.

Culture for 2 days to allow for adherence and growth.

Compound Incubation:

On the assay day, remove the culture medium.

Add Assay Buffer containing the desired concentrations of AMG2850 or vehicle control to

the wells.

Incubate the plate for 2 minutes at room temperature.

Agonist and ⁴⁵Ca²⁺ Addition:

Prepare a solution containing both the TRPM8 agonist (e.g., icilin) and ⁴⁵Ca²⁺ in Assay

Buffer.

Add this solution to the wells to initiate calcium influx.

Incubate for a further 2 minutes.

Signal Detection:

Aspirate the solution from the wells and wash gently with ice-cold, calcium-free buffer to

remove extracellular ⁴⁵Ca²⁺.

Measure the radioactivity in each well using a microplate scintillation counter. The amount

of retained radioactivity is proportional to the calcium influx through the TRPM8 channels.

Data Analysis:
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Determine the level of inhibition by comparing the counts per minute (CPM) in wells

treated with AMG2850 to control wells.

Calculate IC₅₀ values by plotting the dose-response curve as described for the

luminescence assay.

Experimental Workflow Visualization
The general workflow for screening potential TRPM8 antagonists using a cell-based calcium

influx assay is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of
inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. AMG2850 - Immunomart [immunomart.com]

4. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC
[pmc.ncbi.nlm.nih.gov]

5. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and
PIP2 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays
Using AMG2850]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028026#cell-based-assays-using-amg2850]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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